4-(Trifluoromethyl)pyrimidine-5-carbonitrile

描述

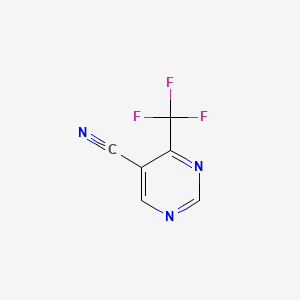

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 4 and a nitrile (-CN) group at position 4. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this scaffold attractive in medicinal chemistry for targeting enzymes and receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with a suitable cyanide source under basic conditions. One common method includes the use of sodium cyanide in the presence of a polar aprotic solvent such as dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the nitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

化学反应分析

Types of Reactions

4-(Trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, elevated temperatures.

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Amides, esters, or other substituted pyrimidines.

Oxidation: Hydroxylated or carbonylated pyrimidines.

Reduction: Amino-substituted pyrimidines.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that 4-(trifluoromethyl)pyrimidine-5-carbonitrile exhibits notable anticancer properties. For instance, studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB453), with an IC50 value of approximately 29.1 µM, indicating moderate cytotoxicity. The mechanism of action involves the inhibition of specific kinases associated with cancer proliferation, such as CDK9, which leads to reduced expression of anti-apoptotic proteins like Mcl-1.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against a range of pathogens. In vitro studies have shown that derivatives of pyrimidine-5-carbonitriles exhibit significant antibacterial activity against Gram-positive bacteria and certain fungi . This makes them potential candidates for developing new antimicrobial agents.

1.3 Antitubercular Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives, including this compound, against Mycobacterium tuberculosis. A study reported the synthesis and evaluation of novel derivatives that demonstrated promising antimycobacterial activity, reinforcing the potential of this compound in combating tuberculosis .

Materials Science

This compound is utilized in developing advanced materials due to its unique chemical properties. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for applications in coatings and polymers with specific chemical functionalities. This versatility allows for tailoring materials to meet specific performance criteria in various industrial applications.

Agricultural Applications

The compound is also significant in agrochemicals, where it serves as an intermediate in synthesizing herbicides and insecticides. Its efficacy against key agricultural pests and weeds has been documented, showcasing its potential to enhance crop protection strategies .

Anticancer Activity Case Study

- Study : Inhibition of Cancer Cell Proliferation

- Cell Line : MDA-MB453 (breast cancer)

- IC50 Value : ~29.1 µM

- Mechanism : Inhibition of CDK9 leading to reduced anti-apoptotic protein expression.

Antimicrobial Activity Case Study

- Study : Synthesis and Testing of Pyrimidine Derivatives

- Target Pathogens : Various Gram-positive bacteria

- Outcome : Significant antibacterial activity observed.

Antitubercular Activity Case Study

- Study : Novel Derivatives Against M. tuberculosis

- Methodology : Synthesis followed by molecular docking studies.

- Outcome : Identified potential lead compounds for tuberculosis treatment.

作用机制

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to altered cellular processes .

相似化合物的比较

Key Differences in Activity and Mechanism

Anticancer Activity

- Apoptosis Inducers (e.g., 7a, 7c, 11) : These derivatives activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, with p53 upregulation (636–987 pg/mL vs. 1263 pg/mL for doxorubicin) .

- Kinase Inhibitors (e.g., 11b, 7f) : 11b targets EGFR mutations, while 7f inhibits PI3K/AKT signaling, demonstrating scaffold versatility in addressing resistance mechanisms .

Antimicrobial vs. Antitubercular Activity Fluoro-rich analogs (6f, 6g, 6h) leverage trifluoromethyl and cyano groups for antitubercular activity, likely due to enhanced membrane penetration and target binding .

Structural-Activity Relationships (SAR) Trifluoromethyl Group: Enhances metabolic stability and target affinity. For example, 6f (4-cyanophenyl/trifluoromethyl) shows higher antitubercular activity than non-fluorinated analogs . Substituent Flexibility: Minor changes (e.g., morpholine vs. methylthio groups) drastically alter pharmacokinetics. LUF6941 (RT = 132 min) vs. LUF7064 (RT = 5 min) highlights the impact of aromatic substituents on ligand-receptor residence times .

Physicochemical and Pharmacokinetic Properties

| Property | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | 7f (PI3K/AKT inhibitor) | 11b (EGFR inhibitor) |

|---|---|---|---|

| Molecular Weight | ~220–250 g/mol (estimated) | 435.5 g/mol | ~400–450 g/mol |

| LogP | High (due to -CF₃) | Moderate | Moderate |

| Solubility | Low (improved with polar substituents) | Moderate (methoxy groups) | Low |

| Metabolic Stability | High (fluorine reduces oxidation) | High | Moderate |

生物活性

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring with a trifluoromethyl group at the 4-position and a cyano group at the 5-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, which include:

- Antimicrobial Activity : Several derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Properties : Compounds in this class have demonstrated inhibitory effects on cancer cell lines, such as PC3 (prostate cancer) and K562 (leukemia), with notable inhibition rates .

- Anti-inflammatory Effects : The compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, blocking their activity. For instance, it has been shown to interact with the enoyl-acyl carrier protein reductase (InhA), crucial for M. tuberculosis survival .

- Molecular Interactions : Studies using molecular docking have revealed that the cyano group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Description | Reference |

|---|---|---|

| Antimicrobial | Active against M. tuberculosis | |

| Anticancer | Inhibitory effects on PC3 and K562 cell lines | |

| Anti-inflammatory | Inhibition of COX-1 and COX-2 |

Case Studies

- Antitubercular Activity : A study synthesized novel derivatives of pyrimidine-5-carbonitriles and evaluated their activity against M. tuberculosis strain H37Rv. The most potent compound exhibited superior binding interactions with InhA, indicating its potential as a lead compound for antitubercular drug development .

- Anticancer Screening : A series of compounds based on the pyrimidine scaffold were tested against various cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting inhibition rates comparable to established chemotherapeutics like doxorubicin .

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(trifluoromethyl)pyrimidine-5-carbonitrile?

A widely used method involves multi-component reactions under thermal aqueous conditions. For example, a three-component synthesis combines aldehydes, malononitrile, and trifluoromethyl-containing precursors in polar solvents (e.g., DMF or ethanol) at 80–100°C. Catalyst systems like piperidine or ammonium acetate are critical for cyclization and yield optimization . Alternative routes include palladium-catalyzed cross-coupling to introduce the trifluoromethyl group post-cyclization, though this requires inert conditions and specialized ligands .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Key methods include:

- 13C/1H NMR : The trifluoromethyl group appears as a quartet (δ ~120–125 ppm for 13C, J ≈ 270 Hz). The cyano group resonates at δ ~115–118 ppm (13C) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 383 [M+]) confirm the molecular formula. Fragmentation patterns help validate substituent positions .

- Elemental analysis : Used to verify purity, with deviations >0.3% indicating impurities .

Q. What are the primary research applications of this compound?

It serves as a scaffold for antitubercular agents , with derivatives showing activity against Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano moiety participates in hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) increase reaction rates but may reduce selectivity. Mixed solvents (e.g., water/ethanol) balance reactivity and solubility .

- Catalyst screening : Piperidine derivatives outperform inorganic bases in cyclization efficiency. For example, 4-dimethylaminopyridine (DMAP) improves yields by 15–20% in trifluoromethylation steps .

- Temperature control : Reactions above 100°C risk decomposition of the cyano group. Microwave-assisted synthesis reduces time while maintaining yields .

Q. How can discrepancies in spectroscopic data be resolved during characterization?

- Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly in aromatic regions .

- Computational validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to confirm structural assignments .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) provides unambiguous confirmation of substituent positions .

Q. What strategies are used to evaluate antitubercular activity and molecular interactions?

- In vitro assays : Broth microdilution against M. tuberculosis H37Rv, with isoniazid as a positive control. Cytotoxicity is assessed using Vero cells .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enoyl-ACP reductase (InhA), a key tuberculosis target. The trifluoromethyl group often occupies hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic residues .

Q. How can computational methods predict electronic properties relevant to drug design?

- DFT calculations : HOMO-LUMO gaps (~4.5–5.0 eV) indicate stability under physiological conditions. Electrostatic potential maps identify nucleophilic/electrophilic regions for derivatization .

- Molecular dynamics (MD) : Simulate binding kinetics with InhA over 100 ns trajectories to assess residence time and conformational flexibility .

Q. Data Contradictions and Validation

- Bioactivity variability : Discrepancies in MIC values between studies may arise from differences in bacterial strains or assay protocols. Cross-validation using standardized CLSI guidelines is critical .

- Spectral overlaps : Similar 1H NMR shifts for aromatic protons in substituted pyrimidines can lead to misassignment. Using deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) resolves ambiguities .

属性

IUPAC Name |

4-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMWLBOFNHPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857611 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-79-6 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。